molecular formula C11H11ClN2O2 B1217096 5-Chloro-L-tryptophan CAS No. 52448-15-4

5-Chloro-L-tryptophan

Cat. No. B1217096
CAS RN: 52448-15-4
M. Wt: 238.67 g/mol
InChI Key: TUKKZLIDCNWKIN-VIFPVBQESA-N
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Description

Synthesis Analysis

The enzymatic synthesis of 5-Chloro-L-tryptophan has been achieved using tryptophan synthase, which catalyzes the reaction of chloroindoles with L-serine, producing optically pure chlorotryptophans including 5-chloro-L-tryptophan. This method emphasizes the specificity and efficiency of enzymatic synthesis for obtaining chlorinated tryptophan derivatives with high enantiomeric excess (Lee & Phillips, 1992).

Molecular Structure Analysis

The molecular and crystal structures of tryptophan derivatives have been extensively studied, providing insights into the conformational dynamics of such compounds. For instance, structural analyses have been conducted on related compounds like L-tryptophan hydrochloride and hydrobromide, which crystallize in the monoclinic space group, showcasing isomorphism and detailed bond lengths within the indole and carboxyl groups. These studies lay the groundwork for understanding the structural nuances of 5-Chloro-L-tryptophan (Takigawa et al., 1966).

Chemical Reactions and Properties

Chemical reactions involving tryptophan and its derivatives highlight the reactivity of the indole nucleus and the influence of substitutions on this core structure. Tryptophan lyase (NosL), for example, illustrates the versatility of the 5'-deoxyadenosyl radical in mediating transformations of tryptophan, including modifications at the indole ring, which is relevant to understanding the chemical behavior of 5-Chloro-L-tryptophan (Bhandari, Fedoseyenko, & Begley, 2016).

Scientific Research Applications

  • Functional Characterization of a Catalytically Promiscuous Tryptophan Decarboxylase

    • Application Summary : Tryptophan decarboxylases (TDCs) are enzymes involved in the conversion of tryptophan into tryptamine, a critical biogenic amine . This study focused on a TDC from the camptothecin-producing plant Camptotheca acuminata .
    • Methods and Procedures : The TDC-encoding gene, CaTDC3, was cloned and overexpressed in Escherichia coli. The recombinant CaTDC3 was purified and its activity was confirmed through high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) .
    • Results and Outcomes : The study found that CaTDC3 shows strict stereoselectivity for L-tryptophan and can recognize L-tryptophan derivatives and analogs .
  • L-Tryptophan Biosynthesis in Saccharomyces cerevisiae and Escherichia coli

    • Application Summary : L-tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . This review compared the synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae .
    • Methods and Procedures : The review summarized the existing understanding of how L-tryptophan affects S. cerevisiae’s stress fitness, which could aid in developing a novel plan to produce more resilient industrial yeast and E. coli cell factories .
    • Results and Outcomes : The review concluded that methods for maximizing L-Trp yield still need to be refined .
  • Industrial Biomanufacturing of Tryptophan Derivatives

    • Application Summary : Tryptophan derivatives are aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .
    • Methods and Procedures : The biosynthesis method combines metabolic engineering with synthetic biology and system biology, using the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .
    • Results and Outcomes : Various tryptophan derivatives are produced, playing an important role in treating diseases and improving life .
  • De Novo Production of Diverse Halogenated Tryptophan-Derived Molecules

    • Application Summary : This study reports a mix-and-match co-culture platform to de novo generate a large array of halogenated tryptophan derivatives in Escherichia coli from glucose .
    • Methods and Procedures : E. coli was engineered to produce between 300 and 700 mg/L of six different halogenated tryptophan precursors . The native promiscuity of multiple downstream enzymes was harnessed to access unexplored regions of metabolism .
    • Results and Outcomes : Through modular co-culture fermentations, 26 distinct halogenated molecules were produced de novo, including precursors to prodrugs 4-chloro- and 4-bromo-kynurenine and new-to-nature halogenated beta carbolines .
  • Synthesis of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties

    • Application Summary : A series of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine moieties have been designed, synthesized, characterized, and evaluated for their biological activities .
    • Methods and Procedures : The target compounds were synthesized and their structures were characterized .
    • Results and Outcomes : The bioassay results showed that the target compounds possessed moderate to good antiviral activities against tobacco mosaic virus (TMV) .
  • Industrial Biomanufacturing of Tryptophan Derivatives

    • Application Summary : Tryptophan derivatives are aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .
    • Methods and Procedures : The biosynthesis method combines metabolic engineering with synthetic biology and system biology, using the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .
    • Results and Outcomes : Various tryptophan derivatives are produced, playing an important role in treating diseases and improving life .
  • De Novo Production of Diverse Halogenated Tryptophan-Derived Molecules

    • Application Summary : This study reports a mix-and-match co-culture platform to de novo generate a large array of halogenated tryptophan derivatives in Escherichia coli from glucose .
    • Methods and Procedures : E. coli was engineered to produce between 300 and 700 mg/L of six different halogenated tryptophan precursors . The native promiscuity of multiple downstream enzymes was harnessed to access unexplored regions of metabolism .
    • Results and Outcomes : Through modular co-culture fermentations, 26 distinct halogenated molecules were produced de novo, including precursors to prodrugs 4-chloro- and 4-bromo-kynurenine and new-to-nature halogenated beta carbolines .
  • Synthesis of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties

    • Application Summary : A series of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine moieties have been designed, synthesized, characterized, and evaluated for their biological activities .
    • Methods and Procedures : The target compounds were synthesized and their structures were characterized .
    • Results and Outcomes : The bioassay results showed that the target compounds possessed moderate to good antiviral activities against tobacco mosaic virus (TMV) .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Chloro-L-tryptophan . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKKZLIDCNWKIN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966874
Record name 5-Chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-L-tryptophan

CAS RN

52448-15-4
Record name 5-Chloro-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Lee, RS Phillips - Bioorganic & Medicinal Chemistry Letters, 1992 - Elsevier
4-Chloro-L-tryptophan (1a), 5-chloro-L-tryptophan (1b), 6-chloro-L-tryptophan (1c and 7-chloro-L-tryptophan (1d) were prepared from 4-, 5-, 6- and 7-chloroindoles (2a-d) by reaction …
Number of citations: 35 www.sciencedirect.com
X Zheng, Y Li, M Guan, L Wang, S Wei… - Angewandte Chemie …, 2022 - Wiley Online Library
… Key transformations include a one-pot two-enzyme-catalyzed oxidative dimerization of L-tryptophan/5-chloro-L-tryptophan to afford the bisindole precursors chromopyrrolic acid/5’,5’’-…
Number of citations: 5 onlinelibrary.wiley.com
MA Ortega, DP Cogan, S Mukherjee, N Garg… - ACS chemical …, 2017 - ACS Publications
… In addition to these cross-links, the clinical candidate lantibiotic NAI-107 also possesses a C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) and a unique 5-chloro-l-tryptophan (ClTrp) …
Number of citations: 72 pubs.acs.org
S Son, YS Hong, M Jang, KT Heo, B Lee… - Journal of natural …, 2017 - ACS Publications
… The new peptides, featuring unusual amino acids 5-chloro-l-tryptophan and d-homoleucine, … Structurally, they were characterized as unusual NRPs containing 5-chloro-l-tryptophan (5-…
Number of citations: 50 pubs.acs.org
M Kańska, J Jemielity, M Pająk, K Pałka… - Journal of Labelled …, 2016 - Wiley Online Library
… The overview presents the results and the numerical values of KIE and SIE methods, obtained in the study of biotransformation of l-phenylalanine, 5′-chloro-l-tryptophan, and l-DOPA, …
YH Shin, S Bae, J Sim, J Hur, SI Jo, J Shin… - Journal of natural …, 2017 - ACS Publications
… The absolute configurations of the amino acid residues 5-chloro-l-tryptophan, d-threo-β-hydroxyasparagine/d-asparagine, l-ornithine, l-allo-isoleucine, d-leucine, and d-valine were …
Number of citations: 28 pubs.acs.org
D Milbredt, EP Patallo, KH van Pée - ChemBioChem, 2016 - Wiley Online Library
In Streptomyces albogriseolus the indolethiophen alkaloid thienodolin is derived from tryptophan. The first step in thienodolin biosynthesis is the regioselective chlorination of …
C Qiao, F Chen, Z Liu, T Huang, W Li… - Frontiers in Plant …, 2022 - frontiersin.org
… (D) HPLC-DAD analyses of the standard 5-chloro-L-tryptophan (panel I), the enzymatic reaction mixture with CaTDC3 (panel II), and boiled CaTDC3 (panel III) as catalyst, respectively, …
Number of citations: 3 www.frontiersin.org
G Blaser, JM Sanderson, A Batsanov, JAK Howard - 2012 - core.ac.uk
Tryptophan is an essential amino acid important as protein building block, for the anchoring and binding of membrane proteins, substrate in biosynthetic reactions, and as versatile label …
Number of citations: 3 core.ac.uk
PE Cockram, EA Dickie, MP Barrett… - PLoS neglected tropical …, 2020 - journals.plos.org
Amino acid metabolism within Trypanosoma brucei, the causative agent of human African trypanosomiasis, is critical for parasite survival and virulence. Of these metabolic processes, …
Number of citations: 4 journals.plos.org

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